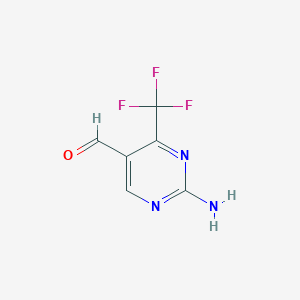![molecular formula C27H38AgClN2 B3030157 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver CAS No. 873297-19-9](/img/new.no-structure.jpg)
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is a complex compound that has garnered significant interest in the fields of chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver typically involves the reaction of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with silver chloride. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Applications De Recherche Scientifique
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials .
Mécanisme D'action
The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and form stable complexes, which can then participate in various catalytic and biological processes. The pathways involved include electron transfer and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares a similar imidazole core but differs in its chloride counterion.
N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Another related compound with similar structural features but different functional groups.
Uniqueness
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is unique due to its silver coordination, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific catalytic or electronic properties .
Propriétés
Numéro CAS |
873297-19-9 |
|---|---|
Formule moléculaire |
C27H38AgClN2 |
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver |
InChI |
InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1 |
Clé InChI |
YFNYNZOWUDZMFM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)






![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

